![molecular formula C9H10ClN3OS B11777503 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a chloro group at the 7th position, an ethoxy group at the 4th position, and a hydrazinyl group at the 2nd position on the benzo[d]thiazole ring
Méthodes De Préparation
The synthesis of 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[d]thiazole derivative.
Reaction Conditions: The introduction of the chloro, ethoxy, and hydrazinyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and catalysts to proceed efficiently.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chloro, ethoxy, and hydrazinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cancer cell signaling pathways.
Comparaison Avec Des Composés Similaires
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole can be compared with other benzo[d]thiazole derivatives:
Similar Compounds: Examples include 7-Chloro-4-methoxy-2-hydrazinylbenzo[d]thiazole and 7-Chloro-4-ethoxy-2-amino-benzo[d]thiazole.
Uniqueness: The presence of the ethoxy and hydrazinyl groups at specific positions on the benzo[d]thiazole ring gives this compound unique chemical and biological properties. These properties may differ significantly from those of similar compounds, making it a valuable subject of study.
Propriétés
Formule moléculaire |
C9H10ClN3OS |
|---|---|
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
(7-chloro-4-ethoxy-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H10ClN3OS/c1-2-14-6-4-3-5(10)8-7(6)12-9(13-11)15-8/h3-4H,2,11H2,1H3,(H,12,13) |
Clé InChI |
AIMPYLMSICRGOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)Cl)SC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


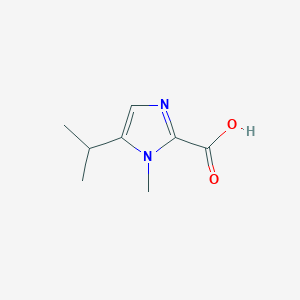
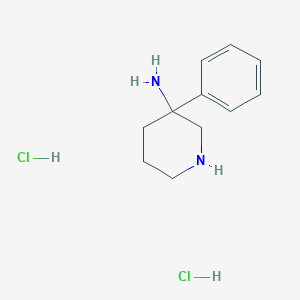
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
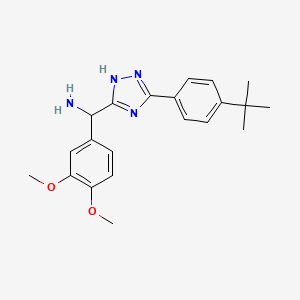
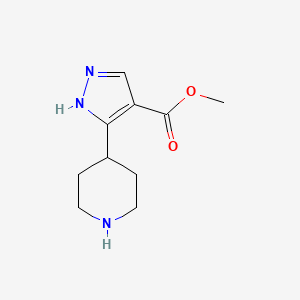
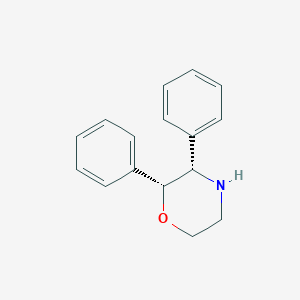

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B11777475.png)
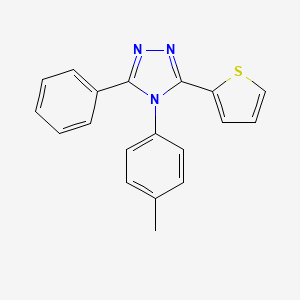

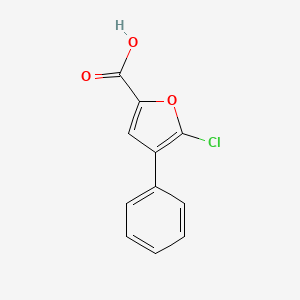

![8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B11777487.png)
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)
